molecular formula C13H17BN2O5 B1451435 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid CAS No. 871332-85-3

3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid

Cat. No. B1451435
CAS RN: 871332-85-3
M. Wt: 292.1 g/mol
InChI Key: QWXJHAUEXFJACW-UHFFFAOYSA-N
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Description

The compound “3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid” is a complex organic molecule. It likely contains a boronic acid group (B(OH)2), a nitro group (NO2), and a cyclohexylaminocarbonyl group (C6H11NCO-) attached to a phenyl ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclohexylaminocarbonyl group and the introduction of the nitro and boronic acid groups . The exact methods would depend on the specific starting materials and reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the phenyl ring. The boronic acid and nitro groups are likely to be attached to the carbon atoms of the phenyl ring .


Chemical Reactions Analysis

Carboxylic acids and their derivatives, which this compound is, can undergo a variety of reactions, including nucleophilic acyl substitution and decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the boronic acid group could make it capable of forming reversible covalent bonds with diols and polyols .

Scientific Research Applications

Facilitating Synthesis Processes

3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid and its derivatives are utilized in various synthesis processes due to their functional group versatility. The synthesis of functionalized ortho-nitrophenylboronic acids bearing groups like cyano, nitro, and halo is facilitated using a straightforward and quick method, highlighting the utility of these compounds in organic synthesis (Collibee & Yu, 2005). Moreover, compounds like 3,5-bis(pentafluorosulfanyl)phenylboronic acid have proven to be effective organocatalysts for specific carbocyclization processes, further illustrating the chemical versatility and potential of these substances (Yang et al., 2012).

Potential in Food Industry Applications

The ability of boronic acids to form esters with diol structures has been explored for specific reduction of fructose in food matrices, such as fruit juice. This application leverages the affinity of boronic acids to interact selectively with certain sugars, opening avenues for their use in the food industry to adjust sugar compositions in a controlled manner (Pietsch & Richter, 2016).

Drug Delivery and Biomedical Applications

In the biomedical field, derivatives of 3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid are employed in the development of pH-sensitive drug delivery systems. Functionalized mesoporous silica nanoparticles, for instance, use these boronic acid derivatives as linkers to connect to fluorescent molecules, enabling controlled drug release in response to pH changes. This feature is particularly valuable in targeted cancer therapy, where the drug delivery system can release the drug payload specifically in the acidic environment of tumor cells (Chen et al., 2015). Additionally, boronic acid shell-crosslinked micelles have demonstrated promising results for efficient intracellular drug deliveries, capitalizing on the pH-sensitive nature of these compounds for controlled drug release (Zhao et al., 2014).

Safety And Hazards

As with any chemical compound, handling “3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid” would require appropriate safety precautions. These might include avoiding inhalation or contact with skin or eyes, and using personal protective equipment .

Future Directions

The use of boronic acids in organic synthesis is a rapidly developing field, with potential applications in many areas of chemistry .

properties

IUPAC Name

[3-(cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O5/c17-13(15-11-4-2-1-3-5-11)9-6-10(14(18)19)8-12(7-9)16(20)21/h6-8,11,18-19H,1-5H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXJHAUEXFJACW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2CCCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661229
Record name [3-(Cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclohexylaminocarbonyl)-5-nitrophenylboronic acid

CAS RN

871332-85-3
Record name B-[3-[(Cyclohexylamino)carbonyl]-5-nitrophenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871332-85-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [3-(Cyclohexylcarbamoyl)-5-nitrophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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